molecular formula C23H17N3O3S B3004525 Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-93-5

Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3004525
CAS No.: 478067-93-5
M. Wt: 415.47
InChI Key: AWJKSEPMFJFCOS-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS 478067-93-5) is a complex synthetic organic compound supplied with a purity of >90% . It is classified as a high-value molecular building block, specifically an ester, designed for use in pharmaceutical research and development . This compound features a unique hybrid architecture, incorporating both an indole and a 1,2,3-thiadiazole ring system within its structure. The indole scaffold is a prevalent pharmacophore in medicinal chemistry, recognized as a privileged structure for drug discovery due to its presence in a wide array of biologically active molecules . Indole derivatives are known to exhibit a diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them a central focus in the development of new therapeutic agents . The specific research applications of this compound are derived from its constituent parts. The indole moiety is a fundamental structural component of many important biomolecules, such as the neurotransmitter serotonin and the amino acid tryptophan . Furthermore, nitrogen-containing heterocyclic compounds, like the indole and thiadiazole units in this molecule, have demonstrated significant potential in central nervous system (CNS) drug discovery, particularly in the investigation of antidepressant agents . As a sophisticated molecular building block, this compound is intended for use by professional researchers in laboratory settings to explore these potential biological activities and to synthesize novel chemical entities for hit-to-lead optimization campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 3-(4-phenylthiadiazol-5-yl)oxypyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-2-28-22(27)20-17-12-11-16(14-19(17)26-13-7-6-10-18(20)26)29-23-21(24-25-30-23)15-8-4-3-5-9-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJKSEPMFJFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(N=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate is a compound that incorporates both a pyridoindole and a thiadiazole moiety. This structural combination is significant as both components are known for their diverse biological activities. The compound's molecular formula is C23H17N3O3SC_{23}H_{17}N_{3}O_{3}S with a molecular weight of 415.47 g/mol. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer properties. The presence of the 1,2,3-thiadiazole ring has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is well-documented. This compound has demonstrated efficacy against a range of bacterial and fungal strains. For example, compounds with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli in vitro tests .

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have indicated that related thiadiazole compounds can reduce inflammation in models of arthritis and other inflammatory conditions .

4. Neuroprotective Activity

Thiadiazole derivatives have also been investigated for their neuroprotective effects. They are believed to exert these effects by reducing oxidative stress and modulating neurotransmitter levels in the brain. This could be particularly beneficial in conditions such as Alzheimer's disease and epilepsy .

The biological activity of this compound is primarily mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Like many thiadiazole derivatives, this compound may inhibit specific enzymes involved in disease progression.
  • Modulation of Signaling Pathways : The compound likely interacts with key signaling pathways (e.g., MAPK and PI3K/Akt), which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted by Bhattacharya et al. (2019) synthesized various thiadiazole derivatives and tested their anticancer efficacy against different cancer cell lines. Among these derivatives, one compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

In a comparative antimicrobial study published by Gowda et al. (2020), several thiadiazole derivatives were tested for their antibacterial properties using disc diffusion methods. This compound exhibited zones of inhibition comparable to standard antibiotics against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Analog: Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-49-4)

  • Structural Differences: While both compounds share the ethyl carboxylate-substituted pyridoindole backbone, the substituent at position 3 differs. The target compound has a 1,2,3-thiadiazole-phenyl group, whereas the analog in features a chlorophenyl-hydrazino-oxoethoxy chain.
  • Molecular Properties: Property Target Compound (Thiadiazole Derivative) Chlorophenyl-Hydrazino Analog (CAS: 339020-49-4) Molecular Formula Not explicitly stated (inferred as C₂₄H₁₈N₄O₃S) C₂₄H₂₀ClN₃O₄ Molecular Weight ~462.5 g/mol (estimated) 449.89 g/mol Functional Groups 1,2,3-Thiadiazole, phenyl, ethyl ester Chlorophenyl, hydrazine, oxoethoxy, ethyl ester
  • Applications : The chlorophenyl analog is labeled for laboratory use in industrial and analytical research , whereas the thiadiazole derivative’s applications are inferred to involve anticancer research due to structural parallels with G-quadruplex-targeting compounds (e.g., ) .

Comparison with Pyrido[1,2-a]pyrimidinone Derivatives

Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1) share a pyrido-fused heterocyclic core but differ in substituents and functional groups.

  • Key Differences: The pyrido[1,2-a]pyrimidinone derivatives lack the thiadiazole moiety and instead incorporate benzisoxazole and piperidine groups, which may enhance blood-brain barrier penetration . The ethyl carboxylate group in the target compound contrasts with the methyl-pyrimidinone and piperidine-ethyl chains in these analogs.

Mechanistic Comparison with G-Quadruplex-Targeting Compounds

highlights a structurally distinct compound (3-[2-(diethylamino)ethyl]-12-methyl-6-oxo-2,3,6,12-tetrahydro-1H-benzo[4,5]imidazo[1,2-a]imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin-14-ium bromide) that inhibits cancer cell proliferation by interacting with KRAS G-quadruplexes .

  • Unlike the diethylaminoethyl substituent in ’s compound, the thiadiazole-phenyl group in the target may offer improved selectivity for specific DNA secondary structures.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate?

Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Thiadiazole ring formation : 1,2,3-Thiadiazoles are synthesized via cyclization of thiosemicarbazides or diazo coupling, as described in thiadiazolo-pyrimidine syntheses .
  • Pyridoindole core construction : Pyrido[1,2-a]indole scaffolds are often built using Friedländer or Pictet-Spengler cyclization. For example, 3-formyl-indole intermediates (similar to those in and ) are condensed with amines/ketones under acidic conditions .
  • Coupling of moieties : Etherification or nucleophilic aromatic substitution (SNAr) links the thiadiazole and pyridoindole units. Refluxing in acetic acid with sodium acetate (as in ) may facilitate this step.
  • Esterification : The ethyl carboxylate group is introduced via esterification of a carboxylic acid precursor using ethanol and acid catalysts .

Key characterization : Confirm regiochemistry via 1^1H NMR (e.g., coupling constants for ether linkages) and IR for ester C=O stretches (~1720 cm1^{-1}) .

Advanced: How can researchers optimize the coupling efficiency between the thiadiazole and pyridoindole moieties to improve reaction yields?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while acetic acid (as in ) promotes acid-catalyzed etherification.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl2_2) to activate electrophilic sites on the thiadiazole ring .
  • Temperature control : Microwave-assisted synthesis (e.g., ) reduces reaction time and improves regioselectivity.
  • Protecting groups : Protect reactive sites on the pyridoindole (e.g., NH groups) to prevent side reactions. Deprotection post-coupling can be achieved via basic hydrolysis .

Troubleshooting : Monitor reaction progress via TLC (silica, ethyl acetate/hexane). If yields are low, consider pre-functionalizing the thiadiazole with electron-withdrawing groups to enhance electrophilicity .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1^1H/13^{13}C NMR : Identify key signals:
    • Thiadiazole protons (δ 7.5–8.5 ppm for aromatic H).
    • Pyridoindole protons (e.g., downfield shifts for fused-ring systems).
    • Ethyl ester signals (quartet at ~4.3 ppm for CH2_2, triplet at ~1.3 ppm for CH3_3) .
  • IR spectroscopy : Confirm ester C=O (1720–1740 cm1^{-1}) and ether C-O (1240–1270 cm1^{-1}) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak (e.g., [M+H]+^+ for MW validation) .

Advanced: How should researchers address contradictory spectroscopic data between synthetic batches?

Answer:
Contradictions may arise from:

  • Regioisomerism : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers.
  • Polymorphism : Perform X-ray crystallography (if crystals are obtainable) or DSC to identify crystalline forms .
  • Byproduct formation : Optimize purification via column chromatography (silica, gradient elution) or recrystallization (DMF/EtOH mixtures, as in ) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Answer:

  • Scaffold diversification : Synthesize analogs via:
    • Varying substituents on the phenyl ring (e.g., electron-donating/-withdrawing groups) .
    • Replacing the ethyl ester with methyl or tert-butyl esters to study steric effects .
  • Biological assays :
    • In vitro screening : Use enzyme inhibition assays (e.g., kinase targets) with IC50_{50} determination.
    • Cellular uptake : Measure logP (HPLC retention time) to correlate lipophilicity with activity.
  • Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic modifications .

Basic: What safety precautions are essential during the synthesis and handling of this compound?

Answer:

  • Toxicological data : While specific data are unavailable, assume hazards based on structural analogs (e.g., thiadiazoles may release toxic gases upon decomposition).
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Waste disposal : Neutralize acidic/byproduct streams (e.g., sodium bicarbonate) before disposal .

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